N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide
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Overview
Description
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide is a chemical compound characterized by its unique structure, which includes a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide typically involves the reaction of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol with 2-chloroethylacetamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxaborinane ring can form reversible covalent bonds with active sites in enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide: Similar compounds include other boron-containing acetamides and phenoxy derivatives.
5,5-Dimethyl-1,3,2-dioxaborinane derivatives: These compounds share the dioxaborinane ring structure and exhibit similar chemical reactivity.
Uniqueness
What sets this compound apart is its specific combination of the dioxaborinane ring with the phenoxyethylacetamide moiety.
Properties
IUPAC Name |
N-[2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-12(18)17-8-9-19-14-6-4-13(5-7-14)16-20-10-15(2,3)11-21-16/h4-7H,8-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEYAEVXMOSEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OCCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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